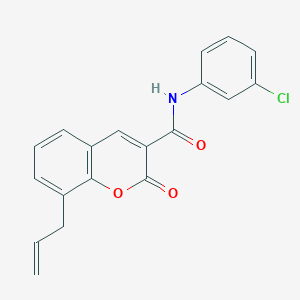

N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Description

N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with a prop-2-en-1-yl (allyl) group at the 8-position and a 3-chlorophenylcarboxamide moiety at the 3-position.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c1-2-5-12-6-3-7-13-10-16(19(23)24-17(12)13)18(22)21-15-9-4-8-14(20)11-15/h2-4,6-11H,1,5H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLDYSXCLVCKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the prop-2-en-1-yl group through an alkylation reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate the potential for developing this compound as an antimicrobial agent, particularly in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including:

- Breast Cancer : Studies indicate that the compound can induce apoptosis in breast cancer cells by affecting cell cycle regulation.

- Lung Cancer : The compound demonstrated cytotoxic effects against lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanism of Action : The anticancer effects are believed to involve the inhibition of specific signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus at a concentration of 32 µg/mL. This suggests that the compound could be further explored for use in clinical settings to combat bacterial infections.

Study 2: Anticancer Potential

In a recent investigation, the compound was tested against various cancer cell lines, exhibiting IC50 values in the low micromolar range. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 2-oxo-2H-chromene-3-carboxamides with diverse aryl and alkyl substitutions. Key structural analogs and their distinguishing features are summarized below:

Key Comparative Insights

Substituent Effects on Bioactivity :

- The 3-chlorophenyl group in the target compound contrasts with 4-sulfamoylphenyl () and 4-nitrophenyl (). Chlorine’s moderate electron-withdrawing nature balances lipophilicity and polarity, whereas sulfonamide and nitro groups increase polarity or metabolic susceptibility .

- Allyl (prop-2-en-1-yl) at the 8-position is conserved across analogs (e.g., ). This group likely enhances membrane permeability, as seen in angiotensin II receptor-binding studies of related thiazol-imine derivatives .

Computational and Pharmacological Data: Docking studies () on structurally related 3-(prop-2-en-1-yl) thiazol-imines demonstrate high affinity for angiotensin II receptors (PDB ID: 3R8A), with scoring functions <−9 kcal/mol. This suggests that the allyl group in the target compound may similarly facilitate receptor interactions .

Biological Activity

N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that has drawn attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene ring system with a carboxamide functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and leading to altered cellular functions.

- Receptor Modulation : It may bind to various receptors, modulating their signaling pathways, which can affect cell proliferation and apoptosis.

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound displays promising antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | |

| MCF7 (Breast Cancer) | 12.7 | |

| HepG2 (Liver Cancer) | 10.5 |

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

- Study on Anticancer Properties : A study conducted on the effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with key proteins involved in cancer progression, suggesting specific binding sites that could be targeted for drug development .

- Synergistic Effects : Combinations of this compound with other chemotherapeutic agents have been tested, showing enhanced efficacy in reducing tumor growth compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.